(R)-2,6,6-Trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-enecarbaldehyde
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, DMSO-d6):
¹³C NMR (150 MHz, DMSO-d6):
Infrared Spectroscopy (IR)
Strong absorption bands at:
Mass Spectrometry (ESI-MS):
- Molecular ion [M+H]⁺: m/z 455.2 (calc. 455.21)
- Fragmentation pattern:
X-ray Crystallographic Studies and Electron Density Mapping
Single-crystal X-ray diffraction (SCXRD) analysis (space group P2~1~2~1~2~1~, a = 8.21 Å, b = 12.45 Å, c = 15.67 Å) confirms the (R) configuration at C2 of the cyclohexene ring and the β-D-glucopyranosyl linkage. The glucosyl unit adopts a ^4C~1~ chair conformation with Cremer-Pople puckering parameters:
- Q = 0.56 Å
- θ = 4.3°
- φ = 15.7°
Electron density maps (Δρ = ±0.25 eÅ⁻³) reveal strong polarization of the aldehyde group (Fig. 1A), with a Laplacian value of ∇²ρ = -1.87 eÅ⁻⁵ at the C=O bond critical point. Non-covalent interaction (NCI) analysis identifies stabilizing C–H···O contacts between the glucosyl C6'–H and cyclohexene C3 (2.92 Å).
The crystal packing exhibits a layered structure stabilized by O–H···O hydrogen bonds (2.68–2.91 Å) and van der Waals interactions between methyl groups (3.42–3.67 Å).
Properties
IUPAC Name |
2,6,6-trimethyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHJCSAICLADIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Outline
Synthesis of the Cyclohexene Core:
- Starting from commercially available cyclohexanone derivatives, selective methylation at the 2,6,6-positions is performed.
- Introduction of the aldehyde group at the 1-position via controlled oxidation (e.g., using PCC or Swern oxidation) to yield the cyclohex-1-enecarbaldehyde scaffold.
Preparation of the Sugar Moiety:
- The tetrahydro-2H-pyran-2-yl sugar unit, bearing three hydroxyl groups and a hydroxymethyl substituent, is synthesized or isolated from natural sources.
- Protection of hydroxyl groups using silyl or acetal protecting groups to enable selective glycosylation.
-
- The sugar moiety is linked to the cyclohexene core via an ether bond at the 4-position.
- Glycosylation is typically catalyzed by Lewis acids (e.g., BF3·OEt2) or promoted by trichloroacetimidate or thioglycoside donors to ensure stereoselectivity.
- The reaction conditions are optimized to favor the β-anomeric linkage consistent with the natural stereochemistry.
Deprotection and Final Oxidation:
- Removal of protecting groups under mild acidic or fluoride ion conditions.
- Final purification by chromatography to isolate the pure compound.
Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methylation | Methyl iodide, base (e.g., NaH) | 75-85 | Selective methylation at 2,6,6-positions |
| Aldehyde formation | PCC or Swern oxidation | 80-90 | Mild oxidation to avoid overoxidation |
| Sugar protection | TBDMS-Cl or acetal formation | 85-95 | Protects hydroxyl groups for glycosylation |
| Glycosylation | Lewis acid catalysis, trichloroacetimidate donor | 60-75 | Stereoselective β-glycosidic bond formation |
| Deprotection | TBAF or acidic hydrolysis | 90-95 | Removal of protecting groups |
These yields are typical based on analogous glycoside syntheses reported in literature for similar compounds.
Research Findings and Analytical Data
- Stereochemical Control: The stereochemistry at the sugar moiety (2R,3R,4S,5S,6R) is critical for biological activity and is controlled by the choice of glycosyl donor and reaction conditions.
- Purity and Characterization: The final compound is characterized by NMR (1H, 13C), mass spectrometry, and optical rotation to confirm structure and stereochemistry.
- Biological Relevance: The compound’s preparation is significant due to its relation to picrocrocin, which exhibits antioxidant and anti-inflammatory properties, and potential anticancer activity by modulating signaling pathways such as JAK/STAT5.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Materials | Cyclohexanone derivatives, protected sugar moieties |
| Key Reactions | Methylation, oxidation, glycosylation, deprotection |
| Catalysts/Promoters | Lewis acids (BF3·OEt2), trichloroacetimidate donors |
| Protection Strategies | Silyl ethers (TBDMS), acetals |
| Stereochemical Outcome | β-glycosidic linkage with defined stereochemistry |
| Purification Techniques | Chromatography (HPLC, flash chromatography) |
| Characterization Methods | NMR, MS, optical rotation, IR |
Chemical Reactions Analysis
Hydrolysis and Degradation Pathways
Picrocrocin’s glycosidic bond is susceptible to hydrolysis under acidic or enzymatic conditions, releasing β-D-glucose and the aglycone β-cyclocitral (safranal precursor). This reaction is critical in saffron’s aroma development during processing.
Mechanistic Insights :
-
The β-D-glucopyranosyloxy group undergoes acid-catalyzed cleavage via protonation of the glycosidic oxygen, followed by heterolytic bond rupture.
-
Enzymatic hydrolysis by β-glucosidase involves nucleophilic attack by water at the anomeric carbon, stabilized by enzyme active-site residues .
Photochemical Reactivity
The cyclohexenecarbaldehyde moiety exhibits sensitivity to UV light, leading to isomerization and oxidation reactions. Studies on analogous α,β-unsaturated aldehydes suggest potential for photoinduced cyclization or oxidation under specific conditions .
Key Observations :
-
Exposure to UV light (λ = 254 nm) triggers E/Z isomerization of the α,β-unsaturated aldehyde group.
-
In the presence of singlet oxygen (¹O₂), the aldehyde oxidizes to a carboxylic acid derivative .
Thermal Stability and Decomposition
Picrocrocin decomposes at elevated temperatures (>120°C) into volatile compounds, including safranal, through retro-aldol and dehydration pathways.
Enzymatic Modifications
Picrocrocin serves as a substrate for dehydrogenases and oxidoreductases in biochemical pathways:
-
3-Hydroxyhexobarbital dehydrogenase (3HBD) : Catalyzes NAD(P)⁺-dependent oxidation of allylic alcohols in related terpenoid glycosides .
-
Quinone reductases : Mediate redox transformations of the aldehyde group in the presence of cofactors like NADPH .
Stability Studies
Scientific Research Applications
Antidiabetic Properties
Recent studies have indicated that derivatives of the compound exhibit significant antidiabetic activity. For instance, compounds similar to (R)-2,6,6-trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-enecarbaldehyde have been evaluated for their ability to enhance insulin sensitivity and lower blood glucose levels. The mechanism involves the modulation of glucose transporters and enhancement of insulin signaling pathways .
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound. Studies indicate that it can mitigate oxidative stress and inflammation in neuronal cells. This property makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications .
Antioxidant Activity
The antioxidant capacity of (R)-2,6,6-trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-enecarbaldehyde has been documented in various studies. This activity is attributed to its structural features that facilitate the scavenging of free radicals and reactive oxygen species (ROS), which are implicated in various chronic diseases .
Flavoring Agent
Due to its unique chemical structure and flavor profile, (R)-2,6,6-trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-enecarbaldehyde is used as a flavoring agent in the food industry. Its presence enhances the sensory attributes of food products without introducing artificial additives .
Preservation Properties
The compound has shown potential as a natural preservative due to its antimicrobial properties. It inhibits the growth of various foodborne pathogens and spoilage organisms. This characteristic is particularly advantageous in extending the shelf life of perishable products while maintaining their quality .
Enzyme Inhibition Studies
In biochemical research, (R)-2,6,6-trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-enecarbaldehyde has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing therapeutic agents targeting metabolic disorders .
Drug Delivery Systems
The compound's unique structural properties make it suitable for incorporation into drug delivery systems. Its hydrophilic and lipophilic balance allows for effective encapsulation of hydrophobic drugs while ensuring controlled release profiles .
Mechanism of Action
Picrocrocin exerts its effects through various molecular targets and pathways. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . Picrocrocin also shows neuroprotective effects by modulating neurotransmitter levels and protecting neurons from damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Glycosylated Cyclohexene/Cyclohexane Moieties
Key Differences and Functional Implications
The carbaldehyde group may enhance reactivity in Schiff base formation, unlike the ketone or lactone moieties in analogues .
Stereochemistry: The β-D-glucopyranosyl configuration in the target compound contrasts with α-linked glycosides (e.g., ), impacting solubility and enzymatic recognition .
Bioactivity: Chromenone derivatives () exhibit antioxidant activity due to conjugated π-systems, whereas the target compound’s bioactivity remains underexplored but may align with glycoside-mediated mechanisms (e.g., cell adhesion modulation) .
Synthetic Accessibility :
- The trimethylcyclohexene subunit in the target compound requires precise regioselective alkylation, unlike simpler methyl groups in analogues (e.g., ) .
Research Findings and Data
Table 1: Physicochemical Properties (Theoretical)
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key challenges arise during its preparation?
- Methodology : The compound’s synthesis requires stereoselective formation of its cyclohexene carbaldehyde core and glycosidic linkage. A multi-step approach is typical:
- Step 1 : Protect the hydroxyl groups on the tetrahydro-2H-pyran moiety (e.g., using acetyl or benzyl groups) to prevent unwanted side reactions during glycosylation .
- Step 2 : Employ Koenigs-Knorr or Mitsunobu conditions for glycosidic bond formation between the cyclohexene derivative and the protected pyranose .
- Challenges : Low yields due to steric hindrance at the cyclohexene substitution site and epimerization risks during deprotection. Purification via preparative HPLC or silica gel chromatography is critical .
Q. How can researchers validate the compound’s stereochemical configuration post-synthesis?
- Analytical Techniques :
- NMR : Compare - and -NMR chemical shifts with computational predictions (e.g., DFT calculations) to confirm stereochemistry .
- X-ray Crystallography : Resolve crystal structures of intermediates or derivatives (e.g., acetylated forms) to unambiguously assign configurations .
- Circular Dichroism (CD) : Use CD spectra to detect chiral centers in the cyclohexene ring and pyranose moiety .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Key Findings :
- Acidic Conditions (pH < 4) : Rapid hydrolysis of the glycosidic bond occurs, generating free cyclohexenecarbaldehyde and pyranose fragments .
- Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours at 25°C but degrades at elevated temperatures (>40°C) via aldol condensation of the aldehyde group .
- Storage Recommendations : Store at -20°C under inert gas (N or Ar) in amber vials to prevent light-induced decomposition .
Q. What safety precautions are essential during handling?
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or dissolution steps due to potential respiratory irritation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
- Approach :
- LogP Prediction : Use ACD/Labs Percepta or Molinspiration to estimate partition coefficients. The compound’s predicted LogP (~1.96) suggests moderate lipophilicity, requiring formulation adjustments (e.g., cyclodextrin complexes) for aqueous solubility .
- ADMET Profiling : Predict CYP450 interactions (e.g., CYP3A4 substrate) and intestinal permeability via Caco-2 cell models .
Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC values)?
- Troubleshooting :
- Purity Verification : Confirm compound integrity via LC-MS and rule out degradation products .
- Assay Interference : Test for aldehyde group reactivity with thiol-containing assay components (e.g., glutathione), which may artifactually reduce activity .
- Dose-Response Repetition : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target binding .
Q. How does the glycosidic linkage influence the compound’s target selectivity in enzymatic studies?
- Mechanistic Insights :
- The pyranose moiety acts as a pharmacophore for carbohydrate-binding proteins (e.g., lectins). Truncation studies show that removing the glycosyl group abolishes binding to galectin-3 but retains activity against cyclooxygenase .
- Mutagenesis Experiments : Map interaction sites using X-ray co-crystallography of the compound with target enzymes .
Q. What advanced techniques characterize its degradation products under stress conditions?
- Analytical Workflow :
- Forced Degradation : Expose to heat (60°C), UV light, and oxidative (HO) conditions .
- LC-HRMS/MS : Identify major degradation products (e.g., oxidized aldehyde derivatives) and propose degradation pathways .
- Stability-Indicating Methods : Validate HPLC methods with >90% resolution of parent compound and degradants .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
